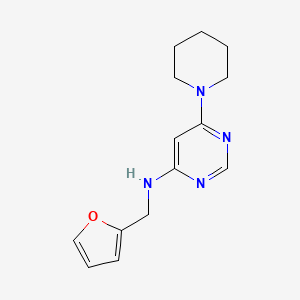![molecular formula C18H14Cl2FN5O B6642979 [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)
[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the piperazine family of compounds, which have been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone involves the modulation of neurotransmitter systems in the brain. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial dopamine agonist. This means that it blocks the reuptake of serotonin and enhances the activity of dopamine in certain areas of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone have been studied extensively. The compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to enhance cognitive function and improve memory in certain tasks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone is its high potency and selectivity for certain neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in various physiological and pathological processes. However, one of the limitations of the compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone. One direction is to further explore its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems and their role in various physiological and pathological processes. Finally, there is a need for further research on the safety and toxicity of the compound, particularly in long-term studies.
Méthodes De Synthèse
The synthesis method of [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling reagent. The resulting intermediate is then reacted with 7-fluoroquinoxaline-5-carboxylic acid to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been studied for its ability to modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems. It has also been found to have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN5O/c19-11-7-14(20)17(24-10-11)25-3-5-26(6-4-25)18(27)13-8-12(21)9-15-16(13)23-2-1-22-15/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPNUGSLDHMHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=CC(=CC4=NC=CN=C34)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzothiazol-2-yl)-N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,3-dihydroxy-N-methylpropanamide](/img/structure/B6642897.png)
![[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6642898.png)
![N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide](/img/structure/B6642908.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6642916.png)

![N-[2-benzyl-5-(3-methylphenyl)pyrazol-3-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6642923.png)
![3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6642925.png)
![1-benzyl-5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazole-4-carboxamide](/img/structure/B6642931.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6642962.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642964.png)
![2-[Methyl-[[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methyl]amino]-1-morpholin-4-ylethanone](/img/structure/B6642972.png)


